alpha-Coralydine
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Overview
Description
Alpha-Coralydine: is a chemical compound with the molecular formula C22H27NO4 It is known for its complex structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Coralydine can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Alpha-Coralydine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha-Coralydine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Alpha-Coralydine can be compared with other similar compounds, such as:
Coralydine: A closely related compound with similar structural features.
Homoprotoberberine: Another isoquinoline alkaloid with distinct biological activities.
Homoaporphine: A compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its distinct structure allows for diverse chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7058-95-9 |
---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-8-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C22H27NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h9-13,18H,6-8H2,1-5H3 |
InChI Key |
ZAODQVCWAXRSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC3N1CCC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
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